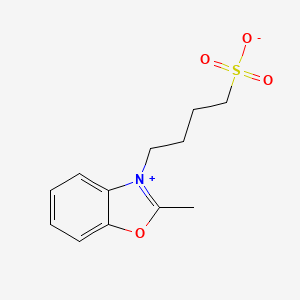

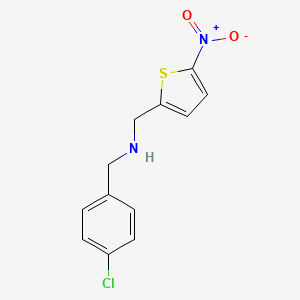

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (NCBNM) is an organic compound that has been studied extensively in the past few decades. It is a synthetic compound that has a wide range of applications in scientific research, including in the fields of biochemistry and physiology. NCBNM is used in numerous lab experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations are all important to consider when planning a lab experiment.

Applications De Recherche Scientifique

Novel Antidepressant Drug Candidates : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, have shown promise as antidepressant drug candidates with high potency and selectivity, as well as favorable drug-like properties (J. Sniecikowska et al., 2019).

Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones, have demonstrated potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).

Use in Transfer Hydrogenation Reactions : N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine derivatives have been used in efficient transfer hydrogenation reactions, showcasing their utility in organic synthesis (Şemistan Karabuğa et al., 2015).

Synthesis of Novel Cytotoxic Agents : Derivatives of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized for potential use as cytotoxic agents against several cancer cell lines (A. Ramazani et al., 2014).

Synthesis and Characterization of Schiff Bases for Antimicrobial and Antimutagenic Activities : Schiff bases containing the azomethine group and incorporating the N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine structure have been synthesized and tested for antimicrobial and antimutagenic activities, exhibiting potent antibacterial activity against pathogenic strains and significant antimutagenic effects (S. Ceker et al., 2019).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRPCZZOPOWZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine | |

Q & A

Q1: How does GSK2945 interact with its target and what are the downstream effects on cholesterol metabolism?

A1: GSK2945 acts as a highly specific antagonist of the nuclear heme receptor reverse erythroblastosis virus (REV-ERB) α, a transcriptional repressor. [] By inhibiting REV-ERBα, GSK2945 alleviates the repression of Liver Receptor Homolog-1 (LRH-1), a key regulator of cholesterol metabolism. [] This increase in LRH-1 levels leads to the enhanced expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. [] As a result, GSK2945 treatment increases CYP7A1 activity, promoting the conversion of cholesterol to bile acids, and ultimately leading to a reduction in plasma and liver cholesterol levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)

![3-(5-acetylamino-4-(4-[4,6-bis(3-diethylaminopropylamino)-1,3,5-triazin-2-ylamino]phenylazo)-2-(2-me](/img/no-structure.png)

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)

![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)